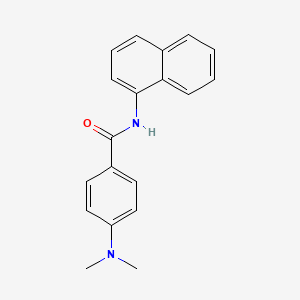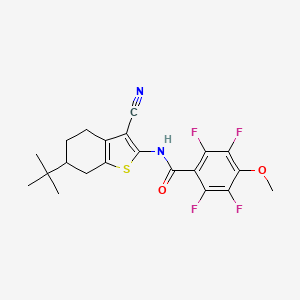![molecular formula C21H21N3O5S2 B4205219 2-BENZENESULFONAMIDO-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]BENZAMIDE](/img/structure/B4205219.png)
2-BENZENESULFONAMIDO-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]BENZAMIDE
Vue d'ensemble
Description
2-BENZENESULFONAMIDO-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]BENZAMIDE is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors .
Méthodes De Préparation
The synthesis of 2-BENZENESULFONAMIDO-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]BENZAMIDE involves multiple steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, although specific industrial methods are not widely documented.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially involving the sulfonamide group.
Common reagents used in these reactions include ammonium, chloroacetamide derivatives, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-BENZENESULFONAMIDO-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used in the synthesis of other complex organic molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor cells’ ability to manage pH, leading to cell death . This mechanism makes it a promising candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzenesulfonamide derivatives, such as:
N-Butyl-Benzenesulfonamide: Known for its uses in various industrial applications.
2-METHANESULFONAMIDO-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]BENZAMIDE: Shares a similar structure but with different functional groups.
The uniqueness of 2-BENZENESULFONAMIDO-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]BENZAMIDE lies in its specific inhibition of carbonic anhydrase IX, making it particularly effective against certain types of cancer cells .
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-24(30(2,26)27)17-10-8-9-16(15-17)22-21(25)19-13-6-7-14-20(19)23-31(28,29)18-11-4-3-5-12-18/h3-15,23H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGNHBROPBDRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


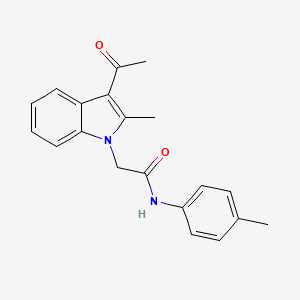
![2,5-dichloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4205151.png)
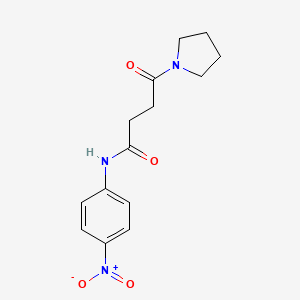
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4205158.png)
![N-(4-methoxy-2,5-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4205159.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4205161.png)
![Diethyl 1-(tetrahydrofuran-2-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4205167.png)
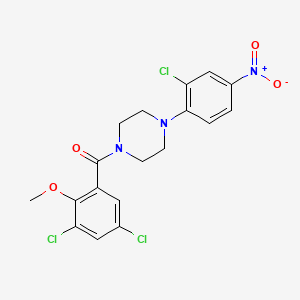
![N~4~-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4205189.png)
![N-[2-(benzylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4205193.png)
![1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethylamino]propan-2-ol;oxalic acid](/img/structure/B4205200.png)
![2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4205208.png)
